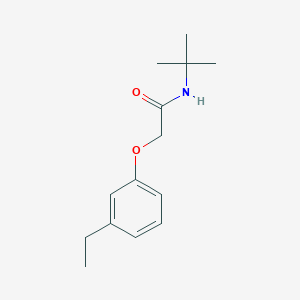
2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acetamide compounds involves various strategies, including the use of primary compounds for novel derivatives. For instance, novel acetamides can be synthesized using specific phenols as primary compounds, undergoing reactions that lead to the formation of targeted acetamide structures (Yang Man-li, 2008). These syntheses are characterized by their steps, conditions, and the yields of the reactions, providing a foundation for understanding the synthesis of 2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically confirmed using techniques such as X-ray diffraction, spectroscopic methods (IR, NMR), and elemental analysis. For example, the crystal structure and spectroscopic characteristics of related compounds have been elucidated, confirming their molecular formulas and structural integrity (S. Geetha, R. Sribalan, S. Lakshmi, 2023). These analyses are crucial for confirming the expected structure of synthesized compounds, including this compound.
Chemical Reactions and Properties
Acetamide compounds participate in various chemical reactions, reflecting their reactivity and interaction with other chemical entities. The synthesis process often involves reactions such as alkylation, nitration, and esterification, leading to the formation of the desired acetamide compounds (Zhang Da-yang, 2004). Understanding these reactions provides insights into the chemical behavior and potential applications of this compound.
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are important for their practical applications. These properties are often determined through experimental studies, including the use of spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of similar compounds has been determined, revealing their crystallization in specific systems and providing information on their physical characteristics (Yonas Habtegiorghies Belay, H. Kinfe, A. Muller, 2012).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, such as their reactivity, stability, and interactions with other molecules, are crucial for their application in various fields. Studies on similar compounds have explored their binding affinities, reactivity towards specific reagents, and stability under different conditions (Ming-Rong Zhang et al., 2005). These insights are invaluable for understanding the chemical behavior of this compound and its potential applications.
Safety and Hazards
As with any chemical compound, the safety and hazards of “2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide” would depend on its specific physical and chemical properties. In general, handling of halogenated organic compounds requires appropriate safety precautions to prevent exposure and environmental release .
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-10-5-1-4-8-13(10)19-9-14(18)17-12-7-3-2-6-11(12)16/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTFITPNVOUFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5641524.png)
![2-methyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5641536.png)


![4-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5641546.png)

![3-(4-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5641559.png)


![3-[3-(dimethylamino)-2-propen-1-ylidene]-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione](/img/structure/B5641571.png)



